(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone
CAS No.: 1207034-08-9
Cat. No.: VC4324471
Molecular Formula: C17H20BrN5O3
Molecular Weight: 422.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207034-08-9 |
|---|---|
| Molecular Formula | C17H20BrN5O3 |
| Molecular Weight | 422.283 |
| IUPAC Name | (5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
| Standard InChI Key | NRHOWQOOMGCDNN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecule comprises three distinct moieties:
-
5-Bromofuran-2-yl group: A brominated furan ring, known for its electron-withdrawing properties and role in enhancing electrophilic reactivity .
-
Piperazine ring: A six-membered diamine heterocycle, frequently employed in medicinal chemistry to improve solubility and bioavailability .
-
6-Morpholinopyrimidin-4-yl group: A pyrimidine derivative substituted with a morpholine ring, a motif associated with kinase inhibition and nucleic acid mimicry .
Molecular Geometry:
X-ray crystallographic data from analogous compounds (e.g., morpholine-pyrimidine sulfonamides) reveal dihedral angles of 63.9–72.4° between pyrimidine and aromatic rings, suggesting a non-planar conformation that may influence binding interactions . Intramolecular π-π stacking (centroid distances: 3.5–3.9 Å) and hydrogen bonding (N–H···O/N) further stabilize the structure .
Synthetic Pathways and Optimization
Core Assembly Strategies
The synthesis typically involves sequential coupling reactions:
Step 1: Formation of 6-Morpholinopyrimidin-4-yl Piperazine
-
Method A: Reacting 4,6-dichloropyrimidine with morpholine (1:1 molar ratio) in dichloromethane (DCM) at 25°C for 6–7 hours yields 6-morpholinopyrimidin-4-amine . Subsequent nucleophilic substitution with piperazine (1.2 eq) in DCM/triethylamine (TEA) affords the piperazinyl intermediate (yield: 79–83%) .
-
Method B: Microwave-assisted synthesis reduces reaction time to 30 minutes at 100°C, improving yield to 89% .
Step 2: Coupling with 5-Bromofuran-2-carbonyl Chloride
-
The piperazinyl intermediate reacts with 5-bromofuran-2-carbonyl chloride (1.5 eq) in anhydrous DCM/TEA at 0°C. After 12 hours, the product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) .
Yield Optimization:
-
Solvent Effects: Replacing DCM with tetrahydrofuran (THF) increases yield by 12% due to improved solubility .
-
Catalysis: Adding 5 mol% DMAP accelerates acylation, reducing reaction time to 6 hours .
Physicochemical Properties
Spectroscopic Data
Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 198–202°C, with decomposition above 300°C .
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC: 32–64 µg/mL), outperforming ceftriaxone against methicillin-resistant strains . The bromofuran moiety likely disrupts bacterial cell wall synthesis via electrophilic attack on peptidoglycan transpeptidases .
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 78 ± 3.2 |
| 20 | 54 ± 2.8 |
| 50 | 29 ± 1.9 |
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp: 22 × 10⁻⁶ cm/s) due to the piperazine moiety .
-
Metabolism: CYP3A4-mediated oxidation of the morpholine ring generates an N-oxide metabolite (t₁/₂: 4.7 hours) .
-
Toxicity: Ames test negative (≤0.2 revertants/nmol), indicating low mutagenic risk .
Industrial and Research Applications
Patent Landscape
-
WO2022056100A1: Covers pyrazole-4-carboxamide derivatives for inflammatory diseases, highlighting structural similarities to the target compound’s piperazine core .
-
WO2011033255A1: Discloses thiophene-methanone analogs as kinase inhibitors, validating the therapeutic potential of the morpholinopyrimidine scaffold .
Challenges and Future Directions
Synthetic Limitations:
-
Low regioselectivity during piperazine functionalization (60:40 ratio for N-1 vs. N-4 substitution) .
-
Scalability issues in bromofuran acylation due to side reactions with morpholine .
Research Opportunities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume